

# Spectroscopic Profile of Methallyl Acetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methallyl acetate*

Cat. No.: *B1362551*

[Get Quote](#)

## Introduction

**Methallyl acetate** (IUPAC name: 2-methylprop-2-enyl acetate) is an organic compound with the chemical formula C<sub>6</sub>H<sub>10</sub>O<sub>2</sub>. It is the ester of acetic acid and methallyl alcohol. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of **methallyl acetate**, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document presents a summary of key spectroscopic data in tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the molecular structure with its spectroscopic correlations.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR data for **methallyl acetate**.

## <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **methallyl acetate** exhibits distinct signals corresponding to the different types of protons in the molecule.

Proton Assignment	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration
-CH <sub>3</sub> (acetate)	~2.05	Singlet	3H
-CH <sub>3</sub> (methallyl)	~1.75	Singlet	3H
-CH <sub>2</sub> - (methallyl)	~4.45	Singlet	2H
=CH <sub>2</sub> (methallyl)	~4.90	Multiplet	2H

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments within the **methallyl acetate** molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) [ppm]
-CH <sub>3</sub> (acetate)	~21.0
-CH <sub>3</sub> (methallyl)	~19.5
-CH <sub>2</sub> - (methallyl)	~68.0
=CH <sub>2</sub> (methallyl)	~113.0
=C< (methallyl)	~141.0
C=O (ester)	~170.5

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for **methallyl acetate**.

Vibrational Mode	**Frequency (cm <sup>-1</sup> ) **	Intensity	Functional Group
C=O Stretch	~1740	Strong	Ester
C=C Stretch	~1650	Medium	Alkene
C-O Stretch	~1230	Strong	Ester
=C-H Bend	~890	Strong	Alkene

## Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of **methallyl acetate**.

### NMR Spectroscopy Protocol

- Sample Preparation: A solution of **methallyl acetate** is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz.
- <sup>1</sup>H NMR Acquisition: The <sup>1</sup>H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Acquisition: The <sup>13</sup>C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of the <sup>13</sup>C isotope.

### IR Spectroscopy Protocol

- Sample Preparation: For a liquid sample like **methallyl acetate**, the IR spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g.,

NaCl or KBr).

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). The typical range for mid-IR spectroscopy is 4000-400  $\text{cm}^{-1}$ .

## Visualization of Spectroscopic Correlations

The following diagram illustrates the structure of **methallyl acetate** and the correlation of its atoms with the key NMR and IR spectroscopic signals.

Caption: Molecular structure of **methallyl acetate** with spectroscopic correlations.

- To cite this document: BenchChem. [Spectroscopic Profile of Methallyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362551#spectroscopic-data-of-methallyl-acetate-nmr-ir>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)